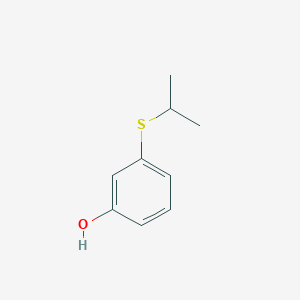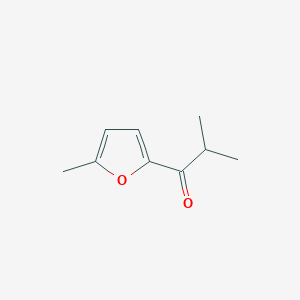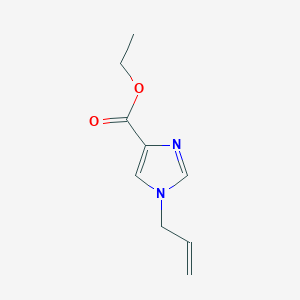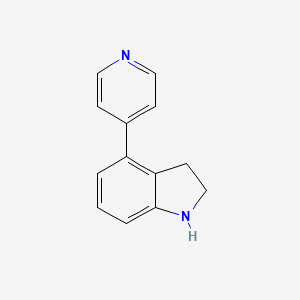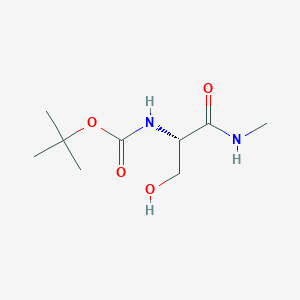![molecular formula C23H20O3 B3166051 (2E)-3-[4-(Benzyloxy)phenyl]-1-(2-methoxyphenyl)prop-2-en-1-one CAS No. 906635-45-8](/img/structure/B3166051.png)
(2E)-3-[4-(Benzyloxy)phenyl]-1-(2-methoxyphenyl)prop-2-en-1-one
Descripción general
Descripción
(2E)-3-[4-(Benzyloxy)phenyl]-1-(2-methoxyphenyl)prop-2-en-1-one, also known as chalcone, is a naturally occurring compound found in various plants. Chalcones have been extensively studied for their potential therapeutic properties due to their ability to interact with various biological targets.
Mecanismo De Acción
Chalcone exerts its biological effects through various mechanisms. It has been shown to inhibit the activity of various enzymes and transcription factors involved in inflammation, cancer, and diabetes. Chalcone also modulates the activity of various cell signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. Chalcone has been shown to induce apoptosis in cancer cells by activating the intrinsic and extrinsic apoptotic pathways.
Biochemical and Physiological Effects:
Chalcone has been shown to possess various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of various diseases. Chalcone has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Chalcone also regulates glucose metabolism and insulin sensitivity, which are involved in the pathogenesis of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chalcone has several advantages as a potential therapeutic agent. It is a naturally occurring compound found in various plants, making it readily available for extraction and synthesis. Chalcone also possesses a wide range of biological activities, making it a potential therapeutic agent for various diseases. However, (2E)-3-[4-(Benzyloxy)phenyl]-1-(2-methoxyphenyl)prop-2-en-1-one has several limitations for lab experiments. It is a highly reactive compound and can undergo various chemical reactions, making it difficult to isolate and purify. Chalcone also has low solubility in water, making it difficult to administer in vivo.
Direcciones Futuras
Chalcone has several potential future directions for research. It can be studied as a potential therapeutic agent for various diseases, including cancer, diabetes, Alzheimer's disease, and cardiovascular diseases. Chalcone can also be studied for its potential to modulate the gut microbiota, which is involved in the pathogenesis of various diseases. Furthermore, (2E)-3-[4-(Benzyloxy)phenyl]-1-(2-methoxyphenyl)prop-2-en-1-one can be studied for its potential to modulate epigenetic mechanisms, which are involved in the regulation of gene expression.
Aplicaciones Científicas De Investigación
Chalcone has been extensively studied for its potential therapeutic properties. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, antimicrobial, antiviral, and antidiabetic properties. Chalcone has been studied as a potential therapeutic agent for various diseases, including cancer, diabetes, Alzheimer's disease, and cardiovascular diseases.
Propiedades
IUPAC Name |
(E)-1-(2-methoxyphenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O3/c1-25-23-10-6-5-9-21(23)22(24)16-13-18-11-14-20(15-12-18)26-17-19-7-3-2-4-8-19/h2-16H,17H2,1H3/b16-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIREVDBTRETHW-DTQAZKPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





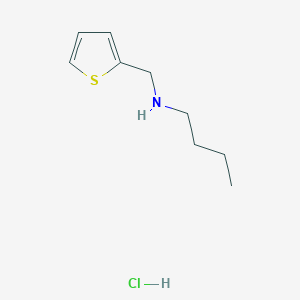

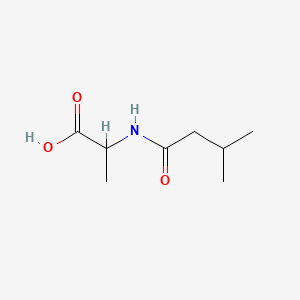
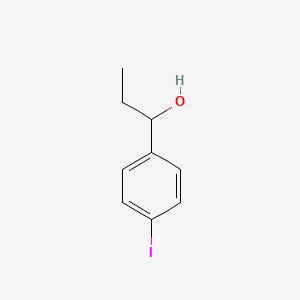

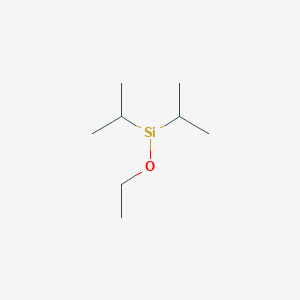
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-chlorophenyl)prop-2-en-1-one](/img/structure/B3166059.png)
